Fmoc-N-Me-Gln-OH
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Overview
Description
Fmoc-N-Me-Gln-OH: 9-fluorenylmethyloxycarbonyl-N-methyl-L-glutamine , is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino terminus, allowing for selective reactions at other functional groups without interference.
Mechanism of Action
Target of Action
Fmoc-N-Me-Gln-OH, also known as N-α-Fmoc-N-γ-trityl-L-glutamine, is primarily used as a protecting group in peptide synthesis . Its primary targets are the amine groups in amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group in this compound acts as a base-labile protecting group . It is introduced by reacting the amine group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group can be removed rapidly by a base, usually piperidine , which prevents the substrate from reacting with the dibenzofulvene byproduct .
Biochemical Pathways
The use of this compound is widespread in Solid Phase Peptide Synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus . , ensuring the integrity of the peptide chain during synthesis.
Pharmacokinetics
Its solubility properties in most organic solvents are good , which can impact its effectiveness in peptide synthesis.
Result of Action
The use of this compound results in significantly purer peptides than other derivatives used for the introduction of Gln . It allows for the synthesis of peptides of significant size and complexity , contributing to the development of various therapeutics .
Action Environment
The action of this compound is influenced by the environment in which peptide synthesis takes place. For instance, the rate of Fmoc group removal is affected by the concentration of the base, usually piperidine . Furthermore, the temperature of the environment can impact the reaction rate and the stability of the compound .
Biochemical Analysis
Biochemical Properties
Fmoc-N-Me-Gln-OH plays a significant role in biochemical reactions. It is used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is highly fluorescent, making it suitable for analysis by reversed-phase HPLC .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS), and its removal does not disturb the acid-labile linker between the peptide and the resin . This allows for the rapid and efficient synthesis of peptides, including those of significant size and complexity .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The Fmoc group is base-labile and is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its role in peptide synthesis. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This allows for rapid deprotection during SPPS .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Gln-OH typically involves the protection of the amino group of N-methyl-L-glutamine with the Fmoc group. This can be achieved through the reaction of N-methyl-L-glutamine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple steps of protection, coupling, and deprotection efficiently. The use of solid-phase synthesis allows for the rapid assembly of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Fmoc-N-Me-Gln-OH primarily undergoes reactions typical of amino acids and peptides, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, which is commonly used in SPPS.
Common Reagents and Conditions:
Deprotection: 20% piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC or DIC in combination with HOBt or HOAt in an organic solvent like DMF or dichloromethane.
Major Products:
Deprotection: Removal of the Fmoc group yields N-methyl-L-glutamine.
Scientific Research Applications
Chemistry: Fmoc-N-Me-Gln-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the amino terminus, facilitating the stepwise assembly of complex peptide sequences .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can serve as probes or inhibitors in various biochemical assays .
Medicine: Peptides synthesized with this compound are used in drug discovery and development. They can act as therapeutic agents, targeting specific proteins or pathways involved in diseases such as cancer, diabetes, and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also employed in the development of diagnostic tools and biosensors .
Comparison with Similar Compounds
Fmoc-Gln-OH: Similar to Fmoc-N-Me-Gln-OH but without the N-methyl group.
Fmoc-Phe-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-D-Gln-OH: The D-isomer of Fmoc-Gln-OH, used in the synthesis of peptides containing D-amino acids.
Uniqueness: this compound is unique due to the presence of the N-methyl group, which can influence the conformation and properties of the resulting peptides. This modification can enhance the stability and bioactivity of the peptides, making it a valuable tool in peptide-based drug development .
Properties
IUPAC Name |
(2S)-5-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-23(18(20(25)26)10-11-19(22)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H2,22,24)(H,25,26)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLOXTAEGHPJPW-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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